molecular formula C8H7N3O B1306209 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde CAS No. 499770-67-1

1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde

Cat. No. B1306209
CAS RN: 499770-67-1
M. Wt: 161.16 g/mol
InChI Key: IPVPVOVAJDRRAK-UHFFFAOYSA-N
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Description

“1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde” is a chemical compound with the CAS Number: 499770-67-1. It has a molecular weight of 161.16 and its IUPAC name is 1-methyl-1H-1,2,3-benzotriazole-5-carbaldehyde . It is a solid substance stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for “1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde” is 1S/C8H7N3O/c1-11-8-3-2-6(5-12)4-7(8)9-10-11/h2-5H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde” is a solid substance stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Organic Synthesis

1,2,3-Triazoles, including 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde, have found broad applications in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc . Their high chemical stability and strong dipole moment make them useful in various reactions .

Drug Discovery

1,2,3-Triazoles are used in drug discovery due to their versatile applications. They are part of many prominent medicinal compounds available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Polymer Chemistry

1,2,3-Triazoles have applications in polymer chemistry. They can be used to create polymers with unique properties due to their high chemical stability and strong dipole moment .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form hydrogen bonds. This makes them useful in the creation of complex structures .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules together .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging, a technique used in biological research to visualize cells and tissues .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment. They can be used to create materials with unique properties .

Wastewater Treatment

5-Methyl-1H-benzotriazole, a compound similar to 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde, has been used in the determination of benzothiazoles and benzotriazoles in wastewater samples by GC-MS .

Safety and Hazards

The safety information for “1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde” indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1-methylbenzotriazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-8-3-2-6(5-12)4-7(8)9-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVPVOVAJDRRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383660
Record name 1-Methyl-1H-benzotriazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde

CAS RN

499770-67-1
Record name 1-Methyl-1H-benzotriazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499770-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-benzotriazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-benzotriazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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